tributyl(prop-1-en-2-yl)stannane

Catalog No.
S728653
CAS No.
100073-15-2
M.F
C15H32Sn
M. Wt
331.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tributyl(prop-1-en-2-yl)stannane

CAS Number

100073-15-2

Product Name

tributyl(prop-1-en-2-yl)stannane

IUPAC Name

tributyl(prop-1-en-2-yl)stannane

Molecular Formula

C15H32Sn

Molecular Weight

331.1 g/mol

InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3;

InChI Key

PUMSLVXNEXVCIC-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C

Tributyl(prop-1-en-2-yl)stannane (CAS 100073-15-2), also known as isopropenyltributylstannane, is a highly stable alkenylstannane reagent primarily utilized in palladium-catalyzed Stille cross-coupling reactions to introduce an isopropenyl group [1]. Unlike highly reactive organometallics or base-dependent boronic acids, this organotin compound operates under exceptionally mild, neutral conditions, making it a premier choice for late-stage functionalization of complex, highly functionalized substrates[2]. From a procurement perspective, it offers a critical balance of high chemoselectivity, indefinite shelf stability under proper storage, and a significantly improved safety profile compared to its volatile trimethyltin analogs, rendering it an indispensable building block in pharmaceutical discovery and advanced materials synthesis [3].

Substituting tributyl(prop-1-en-2-yl)stannane with common in-class or functional alternatives frequently compromises yield, safety, or substrate integrity. Attempting to use isopropenylboronic acid or its pinacol ester (Suzuki coupling) necessitates the addition of stoichiometric inorganic bases (e.g., K2CO3, NaOH), which routinely causes side reactions such as ester hydrolysis, lactone ring-opening, or epimerization of sensitive stereocenters [1]. Conversely, employing highly nucleophilic reagents like isopropenylmagnesium bromide (Grignard) or isopropenyllithium requires strictly anhydrous conditions and completely lacks the functional group tolerance needed for substrates containing ketones, aldehydes, or electrophilic functional groups[2]. Furthermore, while trimethyl(isopropenyl)stannane offers similar reactivity, its high volatility and severe neurotoxicity create prohibitive environmental, health, and safety (EH&S) hurdles for pilot-scale procurement and standard laboratory handling[3].

Base-Free Reaction Conditions for Sensitive Substrates

A primary procurement driver for tributyl(prop-1-en-2-yl)stannane is its ability to undergo palladium-catalyzed cross-coupling without the need for basic additives [1]. In head-to-head process comparisons, Stille couplings utilizing this stannane require 0 equivalents of exogenous base, operating at a neutral pH. In contrast, the closest Suzuki-Miyaura alternative (isopropenylboronic acid pinacol ester) requires 2.0 to 3.0 equivalents of strong base (e.g., K3PO4 or Na2CO3) [2]. For substrates containing base-labile moieties such as acetates or epoxides, eliminating basic additives prevents the >30% degradation often observed in Suzuki protocols, ensuring high fidelity in late-stage functionalization [3].

Evidence DimensionStoichiometric base requirement
Target Compound Data0 equivalents (neutral pH)
Comparator Or BaselineIsopropenylboronic acid pinacol ester (2.0 - 3.0 equivalents of base)
Quantified DifferenceComplete elimination of basic additives
ConditionsPd-catalyzed cross-coupling of functionalized aryl/vinyl halides

Eliminating basic additives prevents the hydrolysis or epimerization of sensitive functional groups, maximizing yield in complex syntheses.

Volatility and Occupational Exposure Mitigation

When selecting an alkenylstannane, tributyltin derivatives are heavily favored over trimethyltin analogs due to their drastically reduced volatility [1]. Tributyl(prop-1-en-2-yl)stannane possesses a molecular weight of 331.1 g/mol, significantly higher than trimethyl(isopropenyl)stannane (204.9 g/mol). This >120 g/mol mass difference translates to a substantially lower vapor pressure at ambient temperature [2]. Consequently, the tributyl variant minimizes the risk of inhalation exposure to neurotoxic organotin vapors, allowing it to be handled in standard ventilated enclosures rather than requiring the extreme containment protocols mandated for volatile trimethyltins during scale-up operations[3].

Evidence DimensionMolecular weight and associated volatility
Target Compound DataMW 331.1 g/mol (low ambient volatility)
Comparator Or BaselineTrimethyl(isopropenyl)stannane (MW 204.9 g/mol, high ambient volatility)
Quantified Difference>120 g/mol mass increase resulting in drastically lower ambient vapor pressure
ConditionsStandard laboratory and pilot-plant handling at 20-25 °C

Lower volatility directly reduces inhalation toxicity risks, lowering EH&S compliance costs and simplifying handling protocols during procurement and scale-up.

Ambient Stability and Precursor Shelf Life

Tributyl(prop-1-en-2-yl)stannane exhibits exceptional stability to ambient air and moisture, allowing it to be stored as a neat liquid for extended periods and even purified via silica gel chromatography . In stark contrast, highly reactive alternatives like isopropenylmagnesium bromide degrade rapidly upon exposure to ambient moisture levels (>50 ppm H2O) and must be stored as dilute solutions under strict inert atmospheres [1]. The organotin's ability to retain >95% active reagent titer over months of standard storage eliminates the need for in-situ reagent preparation or glovebox handling, significantly streamlining inventory management and ensuring reproducible dosing [2].

Evidence DimensionReagent stability to ambient moisture
Target Compound Data>95% titer retention over months (stable to air/moisture)
Comparator Or BaselineIsopropenylmagnesium bromide (rapid degradation upon exposure to >50 ppm H2O)
Quantified DifferenceMonths of ambient stability vs. minutes of exposure tolerance
ConditionsBenchtop handling and long-term storage conditions

High ambient stability reduces material waste, simplifies supply chain logistics, and ensures consistent stoichiometric dosing across multiple reaction batches.

Late-Stage Functionalization in Medicinal Chemistry

Ideal for introducing an isopropenyl group onto highly decorated pharmaceutical intermediates where neutral Stille conditions are required to preserve base-sensitive esters, lactones, or chiral centers that would degrade under Suzuki conditions [1].

Pharmaceutical Pilot-Scale Synthesis

Selected over trimethyltin analogs during process scale-up to meet strict EH&S regulations regarding volatile neurotoxins, ensuring safer handling and lower vapor exposure without sacrificing cross-coupling efficiency [2].

Synthesis of Complex Terpene and Natural Product Frameworks

Utilized in total synthesis campaigns (e.g., Taiwaniaquinol or Tricholomalide derivatives) where precise, chemoselective carbon-carbon bond formation is critical and highly reactive Grignard reagents would cause destructive side reactions [3].

Dates

Last modified: 08-15-2023

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